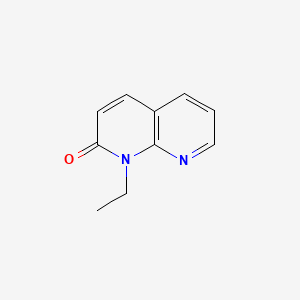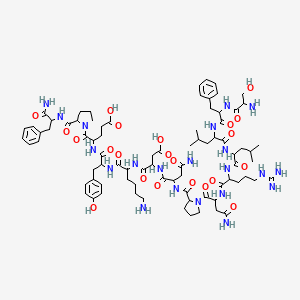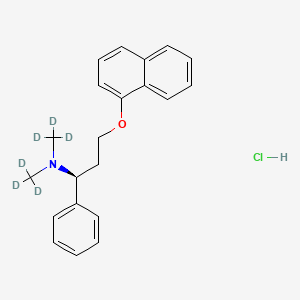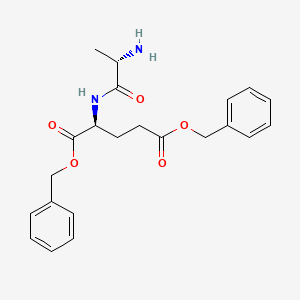
Dibenzyl L-alanyl-L-glutamate
Descripción general
Descripción
Dibenzyl L-alanyl-L-glutamate is a chemical compound with the molecular formula C22H26N2O5 . It contains 55 atoms in total, including 26 Hydrogen atoms, 22 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms . It is a derivative of the amino acids alanine and glutamate .
Synthesis Analysis
The synthesis of Dibenzyl L-alanyl-L-glutamate involves metabolic engineering of Escherichia coli for efficient production of l-alanyl-l-glutamine . The process involves over-expressing l-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp . Another approach involves the ring-opening polymerization of γ-benzyl-l-glutamate N-carboxyanhydride (BLG NCA) to synthesize poly(γ-benzyl-l-glutamate) (PBLG) .Molecular Structure Analysis
The molecular structure of Dibenzyl L-alanyl-L-glutamate includes 56 bonds in total, with 30 non-H bonds, 15 multiple bonds, 12 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), 1 secondary amide (aliphatic), and 1 primary amine .Chemical Reactions Analysis
The chemical reactions involving Dibenzyl L-alanyl-L-glutamate are complex and involve several steps. For instance, a metabolically engineered E. coli strain for AQ production was developed by over-expressing l-amino acid α-ligase (BacD) from Bacillus subtilis, and inactivating the peptidases PepA, PepB, PepD, and PepN, as well as the dipeptide transport system Dpp .Physical And Chemical Properties Analysis
The physical and chemical properties of Dibenzyl L-alanyl-L-glutamate include an average mass of 327.374 Da and a mono-isotopic mass of 327.147064 Da . It also has a molecular weight determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Aplicaciones Científicas De Investigación
Production of L-alanyl-L-glutamine
The compound is used in the production of L-alanyl-L-glutamine (Ala-Gln) by immobilized Escherichia coli expressing amino acid ester acyltransferase . The immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ala-Gln .
Biotechnological Applications
The immobilization technique has potential applications in the production of Ala-Gln by biotechnological method . Immobilization helps to achieve high efficiency production of Ala-Gln .
Cell Culture
In cell culture, L-alanyl-L-glutamine is sometimes used as a replacement for L-glutamine because this dipeptide is stable in aqueous solution unlike L-glutamine which spontaneously degrades to form ammonia and pyrrolidine carboxylic acid .
Clinical Treatment
L-alanyl-L-glutamine (AQ) is widely used in clinical treatment, post-operative rehabilitation, sports health care and other fields . It represents the great application potential in clinic due to the unique physicochemical properties .
Production by Pichia pastoris
A safer host Pichia pastoris was applied as an alternative to E. coli for the production of L-alanyl-L-glutamine . A recombinant P. pastoris with the original gene of α-amino acid ester acyltransferase from Sphingobacterium siyangensis SY1, was constructed to produce Ala-Gln .
Stability and Efficiency
Immobilized cells have better stability than free cells . The catalytic activity of the recombinant P. pastoris by agar embedding maintained extremely stable after 10 cycles .
Direcciones Futuras
Future research could focus on improving the synthesis process of Dibenzyl L-alanyl-L-glutamate. For instance, a biocatalytic approach for the synthesis of α-benzyl L-glutamate has been reported, which could potentially be applied to the synthesis of Dibenzyl L-alanyl-L-glutamate . Additionally, the role of glutamine, a component of this compound, in muscle recovery from resistance training is an area of ongoing research .
Mecanismo De Acción
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that the ester bond in this compound is susceptible to alkaline hydrolysis . This suggests that the compound may be metabolized in the body through ester hydrolysis, leading to the release of its constituent amino acids, L-alanine and L-glutamate.
Biochemical Pathways
It is used in the preparation of alanine-glutamic dendrimer and other polypeptides , indicating that it may play a role in peptide synthesis or modification.
Pharmacokinetics
Given its susceptibility to alkaline hydrolysis , it can be inferred that the compound may be metabolized in the body through ester hydrolysis, leading to the release of its constituent amino acids, L-alanine and L-glutamate.
Result of Action
It is used in proteomics research , suggesting that it may have effects on protein structure or function.
Action Environment
It is known that the ester bond in this compound is susceptible to alkaline hydrolysis , suggesting that the compound’s stability and efficacy may be influenced by the pH of its environment.
Propiedades
IUPAC Name |
dibenzyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26)/t16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRIFZCMNCZLJQ-LPHOPBHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737570 | |
| Record name | Dibenzyl L-alanyl-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl L-alanyl-L-glutamate | |
CAS RN |
87063-91-0 | |
| Record name | Dibenzyl L-alanyl-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)
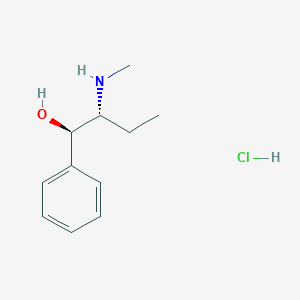
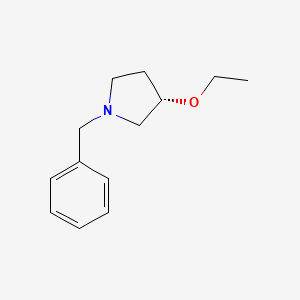
![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)
